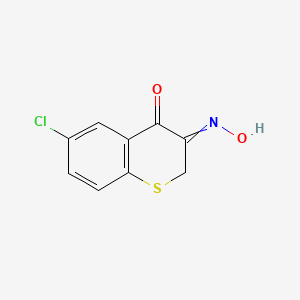
4,4-Dipentyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dipentyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with two pentyl groups attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipentyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable diol or halohydrin under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dipentyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetanes or ring-opened products.
Scientific Research Applications
4,4-Dipentyloxetan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dipentyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring’s strain makes it reactive towards nucleophiles, facilitating ring-opening reactions that can lead to the formation of various bioactive intermediates. These intermediates can interact with biological macromolecules, influencing pathways related to cellular function and metabolism .
Comparison with Similar Compounds
Oxetane: The parent compound with a four-membered ring.
4,4-Dimethyloxetan-2-one: A similar compound with methyl groups instead of pentyl groups.
4,4-Diethyloxetan-2-one: A compound with ethyl groups at the 4-position.
Uniqueness: 4,4-Dipentyloxetan-2-one is unique due to its larger alkyl substituents, which can influence its physicochemical properties and reactivity. This makes it a valuable compound for specific applications where bulkier substituents are advantageous .
Properties
CAS No. |
61257-13-4 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4,4-dipentyloxetan-2-one |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-13(10-8-6-4-2)11-12(14)15-13/h3-11H2,1-2H3 |
InChI Key |
LKWUKYAMTGXJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(=O)O1)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
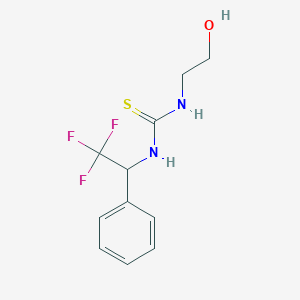
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
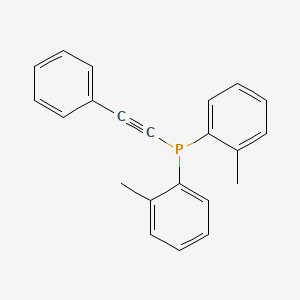
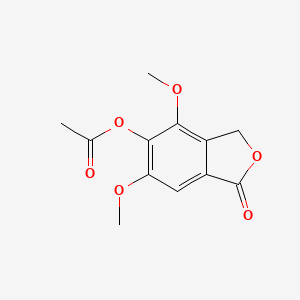
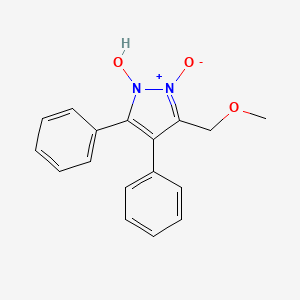
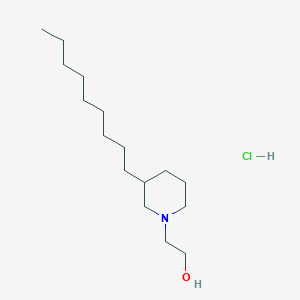
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)


